Pyrilamine tannate

Description

Properties

CAS No. |

183969-60-0 |

|---|---|

Molecular Formula |

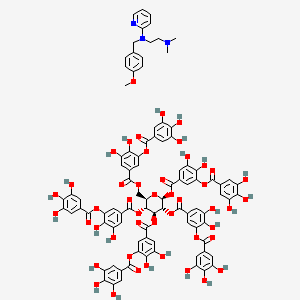

C18H20N2O6.C17H23N3O |

Molecular Weight |

645.753 |

IUPAC Name |

[2,3-dihydroxy-5-[[(2R,3R,4S,5R,6S)-3,4,5,6-tetrakis[[3,4-dihydroxy-5-(3,4,5-trihydroxybenzoyl)oxybenzoyl]oxy]oxan-2-yl]methoxycarbonyl]phenyl] 3,4,5-trihydroxybenzoate;N'-[(4-methoxyphenyl)methyl]-N,N-dimethyl-N'-pyridin-2-ylethane-1,2-diamine |

InChI |

InChI=1S/C76H52O46.C17H23N3O/c77-32-1-22(2-33(78)53(32)92)67(103)113-47-16-27(11-42(87)58(47)97)66(102)112-21-52-63(119-72(108)28-12-43(88)59(98)48(17-28)114-68(104)23-3-34(79)54(93)35(80)4-23)64(120-73(109)29-13-44(89)60(99)49(18-29)115-69(105)24-5-36(81)55(94)37(82)6-24)65(121-74(110)30-14-45(90)61(100)50(19-30)116-70(106)25-7-38(83)56(95)39(84)8-25)76(118-52)122-75(111)31-15-46(91)62(101)51(20-31)117-71(107)26-9-40(85)57(96)41(86)10-26;1-19(2)12-13-20(17-6-4-5-11-18-17)14-15-7-9-16(21-3)10-8-15/h1-20,52,63-65,76-101H,21H2;4-11H,12-14H2,1-3H3/t52-,63-,64+,65-,76+;/m1./s1 |

SMILES |

CN(C)CCN(CC1=CC=C(C=C1)OC)C2=CC=CC=N2.C1=C(C=C(C(=C1O)O)O)C(=O)OC2=CC(=CC(=C2O)O)C(=O)OCC3C(C(C(C(O3)OC(=O)C4=CC(=C(C(=C4)OC(=O)C5=CC(=C(C(=C5)O)O)O)O)O)OC(=O)C6=CC(=C(C(=C6)OC(=O)C7=CC(=C(C(=C7)O)O)O)O)O)OC(=O)C8=CC(=C(C(=C8)OC(=O)C9=CC(=C(C(=C9)O)O)O)O)O)OC(=O)C1=CC(=C(C(=C1)OC(=O)C1=CC(=C(C(=C1)O)O)O)O)O |

Origin of Product |

United States |

Chemical Synthesis and Derivatization of Pyrilamine Tannate

Methodologies for the Synthesis of Pyrilamine (B1676287) Tannate from Pyrilamine Base and Tannic Acid

The primary method for synthesizing pyrilamine tannate involves a direct acid-base reaction between pyrilamine free base and tannic acid. This process is typically conducted in the presence of a volatile solvent.

Commonly employed solvents include isopropanol (B130326) and water. The general procedure involves dissolving the pyrilamine free base and tannic acid in the chosen solvent. The reaction mixture is then stirred, often at an elevated temperature, typically between 60-70°C, for approximately one hour to ensure the completion of the salt formation. Following the reaction, the mixture is cooled to room temperature, allowing the this compound salt to precipitate. The resulting solid is then recovered through filtration, washed to remove any unreacted starting materials or impurities, and subsequently vacuum dried to yield the final product.

This ex situ synthesis produces the this compound complex as a distinct, isolated chemical entity prior to its incorporation into a final formulation. The choice of solvent is a critical parameter that directly impacts the efficiency of the reaction.

In Situ Conversion and Incorporation Techniques for Tannate Salt Formation

An alternative to the isolation of the pure tannate salt is the in situ conversion and incorporation of this compound during the manufacturing of a dosage form. This technique is designed to be more efficient by eliminating the separate steps of synthesis, purification, and drying of the active salt. google.com

In this process, a common, more soluble salt of pyrilamine, such as pyrilamine maleate (B1232345), is used as the starting material. The pyrilamine salt is first dissolved in a solvent, typically purified water, which causes it to dissociate into its free base and conjugate acid forms. google.com This solution is then slowly added to or sprayed onto a dry powder blend containing tannic acid and a dispersing agent, such as magnesium aluminum silicate (B1173343). google.com

The dispersing agent plays a crucial role in preventing the clumping and aggregation of the water-insoluble tannate salt as it forms. google.com This ensures a uniform distribution of the this compound within the mixture. The resulting wet granulation containing the newly formed tannate salt can then be directly processed into final dosage forms. This method offers a streamlined, reproducible, and cost-effective manufacturing process. nih.gov

Influence of Synthetic Conditions on Tannate Complex Formation and Yield

The conditions under which this compound is synthesized have a significant impact on the characteristics of the final product, including its yield and composition. Key influencing factors include the choice of solvent and the stoichiometric ratio of the reactants.

Solvent Effects: The solvent used in the direct synthesis method notably affects the reaction yield. When water is used as the solvent, the yield of this compound can be as high as 90-97%. google.com In contrast, using isopropanol as the solvent typically results in a lower yield, around 70%. google.com This variation highlights the importance of solvent selection in optimizing the synthesis process.

Reactant Ratio: The ratio of pyrilamine to tannic acid used in the synthesis influences the composition of the resulting tannate complex. The percentage of pyrilamine base present in the dried final product can be varied. Preparations of this compound have been found to be satisfactory for incorporation into dosage forms when the pyrilamine content in the final complex is between 30% and 45%. google.com This variability is a consequence of the complex and non-uniform chemical nature of tannic acid, which is a mixture of polygalloyl glucoses.

Temperature: The reaction is typically carried out at an elevated temperature of 60-70°C to facilitate the reaction between the pyrilamine base and tannic acid. google.com

| Solvent | Typical Yield | Reference |

|---|---|---|

| Isopropanol | ~70% | google.com |

| Water | 90-97% | google.com |

| Parameter | Reported Range | Reference |

|---|---|---|

| Pyrilamine Content in Final Product | 30% - 45% | google.com |

Investigation of Pyrilamine Analogues and Tannate Conjugates

Publicly available scientific literature and patent documents extensively describe the synthesis and use of this compound and the tannate salts of other structurally distinct antihistamines, such as chlorpheniramine (B86927) and carbetapentane. googleapis.com Pyrilamine itself is also known by the name mepyramine. wikipedia.org However, specific research focused on the synthesis of tannate conjugates from analogues or derivatives of the pyrilamine molecule appears to be limited. While the synthesis of pyrilamine analogues for other research purposes has been documented, the subsequent step of forming and investigating their corresponding tannate salts is not a prominent area of study in the available literature. The focus has remained on the tannate salts of established, structurally diverse active pharmaceutical ingredients rather than on derivatives of a single parent compound like pyrilamine.

Pharmacological Investigations of Pyrilamine Tannate

Molecular and Cellular Mechanisms of Action

Pyrilamine (B1676287) functions as a selective antagonist of the histamine (B1213489) H1 receptor. drugbank.com It is more accurately described as an inverse agonist rather than a neutral antagonist. wikipedia.orgwikipedia.org This means that it not only blocks the action of histamine but also reduces the basal activity of the H1 receptor. drugbank.comncats.io Virtually all H1-antihistamines are now understood to function as inverse agonists. wikipedia.org By binding to the H1 receptor, pyrilamine prevents histamine from binding and initiating the cascade of events that lead to allergic symptoms. patsnap.com

Pyrilamine competitively inhibits the binding of histamine to H1 receptors on the surface of effector cells. drugbank.compatsnap.com This reversible binding action blocks histamine from activating these receptors, thereby suppressing histaminic responses such as edema, flare, and pruritus. drugbank.comncats.io The chemical structure of pyrilamine allows it to fit into the histamine H1 receptor binding site, effectively obstructing histamine's ability to exert its effects. patsnap.com

The histamine H1 receptor is a G protein-coupled receptor (GPCR). nih.govnih.gov Pyrilamine's interaction with the H1 receptor modulates the associated G protein signaling pathways. drugbank.comncats.io Specifically, as an inverse agonist, pyrilamine binds preferentially to an inactive state of the H1 receptor that is coupled to G proteins, interfering with Gq/11-mediated signaling. drugbank.comncats.io This action sequesters the Gq/11 protein, which can reduce its availability for other receptors that utilize the same signaling pathway. tocris.com This modulation of GPCR signaling is central to its antihistaminic effects. biomolther.orgmdpi.comfrontiersin.org

While pyrilamine is highly selective for the histamine H1 receptor, preclinical studies explore potential interactions with other receptors. wikipedia.orgebi.ac.uk Unlike many other first-generation antihistamines, pyrilamine exhibits negligible anticholinergic activity, demonstrating a 130,000-fold selectivity for the histamine H1 receptor over muscarinic acetylcholine (B1216132) receptors. wikipedia.orgebi.ac.uk For comparison, diphenhydramine (B27) has a 20-fold selectivity for the H1 receptor. wikipedia.orgebi.ac.uk Some research has suggested that pyrilamine may interact with nicotinic acetylcholine receptors (nAChRs), sharing the same ligand-binding pocket as nicotine (B1678760) and acting as an inhibitor. ebi.ac.uk Further preclinical secondary pharmacology studies are essential to fully characterize the profile of off-target activities and their potential clinical implications. nih.govnih.gov

Preclinical Pharmacodynamic Assessments

In vitro studies are crucial for determining the binding affinity and selectivity of compounds like pyrilamine for their target receptors. These studies quantify the strength of the interaction between the drug and the receptor, typically expressed as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50).

Pyrilamine demonstrates high affinity for the histamine H1 receptor. Research has shown its ability to inhibit histamine-induced inositol (B14025) phosphate (B84403) (InsP) production with a log EC50 of -7.94. tocris.com Its selectivity for the H1 receptor over other receptors, particularly muscarinic receptors, is a key characteristic. wikipedia.orgebi.ac.uk

| Parameter | Value | Receptor | Reference |

| Selectivity | 130,000-fold over muscarinic acetylcholine receptors | Histamine H1 | wikipedia.orgebi.ac.uk |

| log EC50 (Inhibition of InsP production) | -7.94 | Histamine H1 | tocris.com |

Table 1: In Vitro Pharmacodynamic Data for Pyrilamine

This high selectivity distinguishes it from other first-generation antihistamines that often have more pronounced anticholinergic side effects. wikipedia.orgnih.gov

Cellular Response Modulation in Antihistaminic Contexts (e.g., mast cell stabilization, histamine-induced signaling)

Pyrilamine, the active component of pyrilamine tannate, modulates cellular responses primarily through its action as a potent histamine H1 receptor antagonist. uky.edu Its mechanism does not typically involve the direct stabilization of mast cells to prevent histamine release, but rather the competitive inhibition of histamine binding to H1 receptors on effector cells after degranulation has occurred. ncats.iopatsnap.com This blockade prevents the downstream signaling cascades initiated by histamine, thereby mitigating the physiological symptoms of an allergic response. patsnap.com

As a first-generation antihistamine, pyrilamine functions as an inverse agonist at the H1 receptor. ncats.io It binds to the inactive state of the G protein-coupled H1 receptor, shifting the conformational equilibrium away from the active state. ncats.ioncats.io This action specifically interferes with the Gq/11-mediated signaling pathway that is normally activated by histamine. ncats.ioncats.io The consequence of this blockade is the suppression of several histamine-induced cellular events, including the prevention of increased intracellular free Ca2+ concentrations, reduction of vascular permeability, and inhibition of smooth muscle contraction. ncats.ioresearchgate.net

Research into the specific signaling pathways modulated by pyrilamine has yielded detailed insights. For instance, in a study using human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs), pyrilamine was shown to counteract the effects of histamine on cardiac differentiation. nih.gov Histamine was found to promote the generation of cardiac progenitor cells by activating the ERK1/2-STAT3 signaling pathway. nih.gov The administration of pyrilamine effectively canceled this histamine-induced effect, demonstrating its ability to repress the phosphorylation of STAT3 and subsequent cellular differentiation processes mediated by H1 receptor activation. nih.gov

Furthermore, in preclinical models, the administration of a mast cell degranulating agent, compound 48/80, into the brain of dogs produced physiological responses that were significantly reduced by the intracerebroventricular administration of pyrilamine. nih.gov This finding supports the role of pyrilamine in blocking the central effects of histamine released from mast cells. nih.gov

| Signaling Pathway/Cellular Response | Effect of Histamine | Effect of Pyrilamine | Reference |

|---|---|---|---|

| Gq/11-mediated signaling | Activation | Interference/Inhibition | ncats.ioncats.io |

| Intracellular free Ca2+ increase | Induction | Reduction/Prevention | ncats.io |

| ERK1/2-STAT3 pathway activation | Promotion (in hiPSC-CMs) | Repression | nih.gov |

| Vascular permeability | Increase | Decrease | patsnap.com |

| Smooth muscle contraction | Induction | Inhibition | researchgate.net |

Investigation of Central Nervous System H1 Receptor Antagonism in Preclinical Models

As a first-generation antihistamine, pyrilamine readily crosses the blood-brain barrier, allowing for the investigation of its effects on central nervous system (CNS) H1 receptors in various preclinical models. uky.eduncats.iopatsnap.com These studies have been crucial for understanding the role of brain histamine in regulating complex behaviors and physiological processes.

In preclinical studies, pyrilamine has been shown to modulate CNS functions such as memory and learning. nih.gov Research in mice has indicated that the effects of pyrilamine on long-term memory are likely mediated by its antagonism of H1 receptors within the CNS. nih.gov For example, intrahippocampal administration of pyrilamine was found to impair memory in a runway task. nih.gov In other studies, pyrilamine treatment significantly improved prepulse inhibition (PPI) deficits caused by social isolation in wild-type mice, an effect not seen in H1 receptor knockout mice, further supporting the central H1 receptor-mediated action. nih.gov

Research in rats has provided specific mechanistic insights into pyrilamine's central actions. A study using in vivo microdialysis in the rat medial prefrontal cortex (mPFC) found that selective H1 receptor antagonists, including pyrilamine, markedly increased the efflux of histamine in this brain region. frontiersin.org This effect was dose-dependent and significantly correlated with the drug's binding affinity for the H1 receptor, suggesting a feedback mechanism where blockade of postsynaptic H1 receptors leads to enhanced histamine release from presynaptic neurons. frontiersin.org

Binding studies in guinea pig models have utilized radiolabeled mepyramine ([3H]-pyrilamine) to map and quantify H1 receptors in the brain. These autoradiography studies established a detailed map of H1 receptors, with high densities found in areas like the cerebellum. researchgate.netuliege.be Such studies confirmed that pyrilamine binds specifically and with high affinity to central H1 receptors, providing a foundation for interpreting its CNS effects. researchgate.net An in vitro comparison of pyrilamine's binding affinity for H1 receptors from guinea pig cerebellum (central) and lung (peripheral) membranes found no substantial preference, indicating that the antagonist binding sites of central and peripheral H1 receptors are structurally similar. nih.gov

| Animal Model | Methodology | Key Finding | Reference |

|---|---|---|---|

| Rat | In vivo microdialysis in medial prefrontal cortex (mPFC) | Pyrilamine dose-dependently increased histamine efflux in the mPFC, an effect correlated with H1 receptor affinity. | frontiersin.org |

| Mouse | Behavioral testing (Prepulse Inhibition, Memory tasks) | CNS H1 receptor antagonism by pyrilamine mediates effects on long-term memory and improves deficits in prepulse inhibition. | nih.gov |

| Guinea Pig | [3H]-mepyramine binding assays and autoradiography | Used to map H1 receptor distribution in the CNS (e.g., cerebellum) and confirmed no significant difference between central and peripheral H1 receptor binding sites. | researchgate.netnih.gov |

| Dog | Intracerebroventricular administration | Central administration of pyrilamine blocked the renin secretion induced by a histamine-releasing compound, confirming central H1 receptor antagonism. | nih.gov |

Preclinical Pharmacokinetics and Metabolism of Pyrilamine and Its Tannate Form

Absorption Characteristics in Preclinical Models

The salt form of a drug can significantly influence its absorption profile. The use of pyrilamine (B1676287) tannate is intended to modify the release and absorption characteristics compared to more conventional salt forms like pyrilamine maleate (B1232345).

Impact of Tannate Complexation on Absorption Rates and Extent

Preclinical studies comparing different salt forms of antihistamines, such as brompheniramine (B1210426) maleate and a taste-masked maleate/tannate formulation in a juvenile porcine model, have been conducted to assess bioavailability. researchgate.net Such studies are crucial for determining if the pharmacological effect is maintained with the modified formulation. researchgate.net In the case of brompheniramine, the bioavailability profiles were not significantly different between the maleate and the combined maleate/tannate formulations, suggesting that taste-masking with tannic acid is a viable approach without compromising absorption. researchgate.net While this study was not on pyrilamine itself, it provides a relevant model for how tannate complexation might perform.

In horses, pyrilamine has been shown to have poor oral bioavailability, estimated at 18%. researchgate.net After a single oral administration of 300 mg of pyrilamine to horses, serum concentrations peaked at approximately 33 ng/mL at 30 minutes, declining to less than 2 ng/mL by 8 hours. researchgate.net This suggests that while absorption occurs, a significant portion of the orally administered dose does not reach systemic circulation. researchgate.net The use of tannate salts is often considered a strategy to create a rate-limiting or absorption-determining step in drug delivery. ebin.pub

Mechanisms of Prolonged Absorption from Tannate Formulations

The formation of a salt with tannic acid is a known strategy to achieve sustained release of a drug. This prolonged absorption is thought to result from the lower solubility of the tannate salt in the gastrointestinal tract compared to more soluble salts like maleate. The slower dissolution of the tannate complex leads to a more gradual release of the active pyrilamine molecule, which in turn results in a slower rate of absorption into the bloodstream. This mechanism can extend the duration of the drug's effect and potentially reduce the frequency of administration.

Distribution Profiles in Experimental Animal Models

Once absorbed, pyrilamine distributes into various tissues, a process influenced by its physicochemical properties and its interaction with transport proteins.

Tissue Distribution Patterns of Pyrilamine and its Metabolites

Studies in animal models have provided insights into how pyrilamine distributes throughout the body. In juvenile visceral steatosis (jvs) mice, which have a genetic defect in the carnitine/organic cation transporter 2 (OCTN2), the tissue distribution of pyrilamine is altered. researchgate.net Thirty minutes after intravenous injection, the tissue-to-plasma concentration ratio was higher in the heart and pancreas but lower in the kidney and testis of these mice compared to wild-type mice. researchgate.net This suggests a role for OCTN2 in the disposition of pyrilamine in these specific tissues. researchgate.net In horses, pyrilamine is reported to be poorly distributed into tissues, particularly the heart and liver. researchgate.net

The brain is a significant site of action for first-generation antihistamines. Pyrilamine can cross the blood-brain barrier, which is responsible for its sedative effects. drugbank.com Studies using conditionally immortalized rat brain capillary endothelial cells (TR-BBB13) have been employed to model this transport. nih.gov

Organic Cation Transporter Involvement in Pyrilamine Disposition

The movement of pyrilamine across biological membranes is facilitated by specific transporters. The proton-coupled organic cation (H+/OC) antiporter system, also referred to as the pyrilamine transporter, is implicated in the active uptake of pyrilamine and other organic cationic drugs across the blood-brain barrier. frontiersin.orgresearchgate.net This transport is energy-dependent and driven by an oppositely directed proton gradient. nih.govjst.go.jp

Studies using TR-BBB13 cells showed that pyrilamine transport was inhibited by type II cations like quinidine (B1679956) and verapamil, but not by classic substrates for organic cation transporters (OCTs) such as tetraethylammonium. nih.govpsu.edu Furthermore, the transport was not dependent on extracellular sodium or membrane potential. nih.govjst.go.jp

The carnitine/organic cation transporter 2 (OCTN2) also plays a role in pyrilamine's disposition. researchgate.net In mice with deficient OCTN2, pyrilamine accumulation was higher in the heart, and its excretion from this tissue was lower. researchgate.net Conversely, distribution to the kidney was lower in these mice, likely due to the downregulation of a transporter that works in conjunction with OCTN2. researchgate.net

| Transporter System | Inhibitors/Substrates | Effect on Pyrilamine Transport | Model System | Reference |

|---|---|---|---|---|

| H+/OC Antiporter (Pyrilamine Transporter) | Quinidine, Verapamil, Amantadine, Oxycodone | Inhibition | Rat Brain Capillary Endothelial Cells (TR-BBB13) | nih.govpsu.edu |

| H+/OC Antiporter | Diphenhydramine (B27) | Competitive Inhibition | Human Brain Capillary Endothelial Cells (hCMEC/D3) | jst.go.jp |

| OCTN2 | Carnitine | Inhibition | Heart Slices from jvs mice | researchgate.net |

| Classic OCTs | Tetraethylammonium, Corticosterone | No Inhibition | Rat Brain Capillary Endothelial Cells (TR-BBB13) | nih.govpsu.edu |

Metabolic Pathways and Metabolite Identification in Preclinical Species

Pyrilamine undergoes extensive metabolism in the body, a process that is crucial for its elimination. researchgate.net Regulatory agencies emphasize the importance of comparing drug metabolism between animal models and humans to identify potential differences that could affect safety and efficacy. evotec.com

In Fischer-344 rats, pyrilamine is significantly metabolized in the liver. researchgate.net Following intravenous administration, approximately 29-38% of the dose is excreted in the urine and 27-30% in the feces within the first 24 hours. researchgate.net The major metabolic pathway identified in rats is O-demethylation followed by glucuronidation. researchgate.net The primary urinary metabolite is the O-glucuronic acid conjugate of O-demethyl pyrilamine. researchgate.net Other identified metabolites include the N-oxide and O-demethyl derivatives of pyrilamine. researchgate.net

In horses, O-desmethylpyrilamine is the main urinary metabolite. researchgate.net After intravenous administration, this metabolite was found at levels of about 20 µg/mL two hours post-dose, while after oral administration, it peaked at about 12 µg/mL eight hours post-dose. researchgate.net

Microbial transformation studies using the fungus Cunninghamella elegans have also been used to predict mammalian metabolism. nih.gov This fungus was found to produce several pyrilamine metabolites, including the N-oxide derivative, as well as O-demethylated, N-demethylated, and both O- and N-demethylated derivatives. nih.gov

| Metabolite | Metabolic Reaction | Species/System | Reference |

|---|---|---|---|

| O-glucuronic acid conjugate of O-demethyl pyrilamine | O-demethylation, Glucuronidation | Rat (Fischer-344) | researchgate.net |

| Pyrilamine N-oxide | N-oxidation | Rat (Fischer-344), Cunninghamella elegans | researchgate.netnih.gov |

| O-demethyl pyrilamine | O-demethylation | Rat (Fischer-344), Horse, Cunninghamella elegans | researchgate.netresearchgate.netnih.gov |

| N-desmethylpyrilamine | N-demethylation | Rat, Cunninghamella elegans | researchgate.netnih.gov |

| Ring-hydroxylated pyrilamine (and its glucuronide) | Ring Hydroxylation, Glucuronidation | Rat | researchgate.net |

| O- and N-demethylated pyrilamine | O-demethylation, N-demethylation | Cunninghamella elegans | nih.gov |

O-Demethylation and N-Oxidation Processes

Two major initial metabolic pathways for pyrilamine are O-demethylation and N-oxidation. researchgate.net O-demethylation involves the removal of a methyl group from the methoxybenzyl moiety of the pyrilamine molecule, resulting in the formation of O-desmethylpyrilamine (O-DMP). smolecule.comuky.edu This metabolite has been identified as a major product in several species, including rats and horses. researchgate.netuky.eduresearchgate.net

N-oxidation is another significant metabolic route, leading to the formation of pyrilamine-N-oxide. researchgate.net This process involves the addition of an oxygen atom to one of the nitrogen atoms in the pyrilamine structure. In rats, both O-demethyl-pyrilamine and pyrilamine-N-oxide are considered major metabolites. researchgate.net

Further metabolic processes include N-debenzylation, which involves the cleavage of the benzyl (B1604629) group from the nitrogen atom. nih.gov This pathway, along with N-demethoxybenzylation, represents a novel metabolic route for pyrilamine, proceeding through an intermediate of alpha-carbon oxidation. nih.gov Additionally, N-depyridination and N-dedimethylaminoethylation have been identified as new metabolic pathways in rats. nih.gov

Glucuronidation and Other Conjugation Reactions

Following the initial Phase I metabolic reactions like demethylation and oxidation, the resulting metabolites, as well as the parent drug, can undergo Phase II conjugation reactions. researchgate.net Glucuronidation is a prominent conjugation pathway for pyrilamine metabolites. researchgate.netnih.gov The primary metabolite found in the urine of rats is the O-glucuronic acid conjugate of O-demethyl pyrilamine. researchgate.netnih.gov This conjugation reaction increases the water solubility of the metabolites, facilitating their excretion. nih.govuomus.edu.iq

In addition to the O-glucuronide of O-demethylated pyrilamine, other conjugated metabolites have been identified. These include the glucuronide products of ring-hydroxylated pyrilamine. researchgate.net The non-conjugated metabolites found are predominantly N-desmethylpyrilamine and O-dealkylated pyrilamine, along with their ring-hydroxylated products. researchgate.net

Interspecies Differences in Metabolism (e.g., rat vs. other preclinical species)

Significant differences in the metabolism of pyrilamine have been observed across different preclinical species. researchgate.net While O-demethylation is a common pathway, the extent and nature of subsequent conjugation reactions can vary.

For instance, a study comparing the metabolism in Fischer 344 rats, B6C3F1 mice, and female rhesus monkeys revealed statistically significant differences in the percentages of conjugated and non-conjugated metabolites excreted. researchgate.net In horses, O-desmethylpyrilamine is the predominant urinary metabolite. uky.eduresearchgate.net

The main urinary metabolites can also differ between species. In rats, pyridine (B92270) N-oxide is a main metabolite, whereas in dogs, it is triazole N-glucoside, and in monkeys and humans, it is triazole N-glucuronide. nih.gov Such interspecies variations are crucial considerations when extrapolating preclinical data to predict human metabolism. rsc.organe.pl

Elimination Routes in Experimental Animal Models

The elimination of pyrilamine and its metabolites occurs through both renal and fecal excretion. oup.comnih.gov The predominant route can vary depending on the dose and the animal model.

Renal Excretion of Pyrilamine and its Metabolites

The urinary excretion of pyrilamine and its various metabolites is a major elimination pathway. patsnap.comoup.comnih.gov In Fischer-344 rats, a significant portion of the administered dose is excreted in the urine within the first 24 hours. researchgate.netnih.gov Studies have shown that at a higher dose, the urinary route is more predominant than the fecal route in both male and female rats. researchgate.netoup.com The urinary metabolic profile largely consists of polar conjugated metabolites, with the O-glucuronic acid conjugate of O-demethyl pyrilamine being a major component in rats. researchgate.netnih.gov Unchanged pyrilamine and its N-oxide and O-demethyl derivatives are also found in the urine. researchgate.net

Fecal Excretion Pathways

Fecal excretion also plays a substantial role in the elimination of pyrilamine. oup.comnih.gov In rats, a considerable percentage of the administered dose is excreted in the feces within the first 24 hours. researchgate.netnih.gov At lower doses in male rats, the fecal route has been observed to be the predominant pathway for elimination. researchgate.netoup.com The material excreted in the feces consists of both unchanged drug and metabolites. The hydrolysis of the O-glucuronide of pyrilamine by fecal microflora may contribute to the presence of the O-dealkylated product in feces. oup.com

Table 1: Key Metabolic Pathways of Pyrilamine

| Metabolic Process | Description | Key Metabolites | Species Observed |

|---|---|---|---|

| O-Demethylation | Removal of a methyl group from the methoxybenzyl moiety. | O-desmethylpyrilamine (O-DMP) | Rat, Horse researchgate.netuky.eduresearchgate.net |

| N-Oxidation | Addition of an oxygen atom to a nitrogen atom. | Pyrilamine-N-oxide | Rat researchgate.net |

| Glucuronidation | Conjugation with glucuronic acid. | O-glucuronic acid conjugate of O-demethyl pyrilamine | Rat researchgate.netnih.gov |

| N-Debenzylation | Cleavage of the benzyl group. | 2-(2-Dimethylaminoethyl)aminopyridine | Rat nih.gov |

| N-Depyridination | Removal of the pyridine ring. | N-(dimethylaminoethyl)-4-hydroxybenzylamine | Rat nih.gov |

Table 2: Elimination of Pyrilamine in Fischer-344 Rats (First 24 hours) researchgate.netnih.gov

| Dose | Route of Excretion | Percentage of Administered Dose |

|---|---|---|

| Low Dose (0.7 mg/kg) | Urine | ~38% |

| Feces | ~30% | |

| High Dose (7.0 mg/kg) | Urine | ~29% |

| Feces | ~27% |

Formulation Science and Drug Delivery Research for Pyrilamine Tannate

Rationale and Principles of Tannate Salt Complex Formulations

The conversion of an active pharmaceutical ingredient (API) into a salt form is a common strategy to enhance its physicochemical and biological characteristics. nih.gov Tannate salt complexes are formed through a straightforward acid-base reaction between the basic amine group of a drug, such as pyrilamine (B1676287), and the acidic tannic acid. ijpsonline.com This process is primarily employed to create poorly soluble derivatives of drugs, which offers distinct advantages in formulation design. ijpsonline.comresearchgate.net The resulting pyrilamine tannate complex is noted for its stability, particularly its high compatibility with other APIs like aspirin, with which pyrilamine's other salt forms can be incompatible. google.com

The formation of the tannate complex is influenced by pH, with optimal yield and quality achieved under near-neutral pH conditions. ijpsonline.com A notable outcome of this complexation is the potential conversion of a crystalline drug structure into a more amorphous form, which can significantly alter its dissolution properties. ijpsonline.com

Table 1: Key Principles of Tannate Salt Complexation

| Principle | Description | Reference |

|---|---|---|

| Mechanism | Simple acid-base reaction between a basic drug and tannic acid. | ijpsonline.com |

| Solubility | Forms a poorly soluble complex, which is key for taste-masking and sustained release. | ijpsonline.comresearchgate.net |

| Stability | Enhances chemical stability and compatibility with other pharmaceutical ingredients. | google.com |

| pH Dependence | The complex formation is most efficient at near-neutral pH. | ijpsonline.com |

| Physical Form | Can convert the drug from a crystalline to an amorphous state. | ijpsonline.com |

Tannic acid, a plant-derived polyphenol, plays a crucial role in modifying the properties of drugs for delivery. mdpi.comuniversci.com Its large molecular structure, characterized by numerous phenolic hydroxyl groups, allows it to form stable complexes with drugs through hydrogen bonding and π–π interactions. universci.comfigshare.com This interaction is fundamental to its ability to alter a drug's physicochemical profile.

The primary modification is a reduction in aqueous solubility, which is instrumental in developing sustained-release dosage forms and masking the bitter taste of certain drugs. ijpsonline.comresearchgate.net This decreased solubility can also contribute to enhanced chemical stability, especially under conditions of high humidity and temperature. nih.gov Conversely, in other applications, tannic acid can be used as a "coformer" to create coamorphous systems that may actually enhance the dissolution rates of other poorly water-soluble drugs. figshare.comacs.org The formation of a stable, coamorphous this compound complex can prevent recrystallization and maintain a consistent solid-state form for extended periods, with studies showing stability for over a year. figshare.com

A primary motivation for creating tannate salts is to achieve a prolonged or sustained release of the API, which can improve patient compliance by reducing dosing frequency. google.comijpsi.org this compound is specifically noted for its sustained-release claims. ijpsonline.com

The mechanism of drug release from a tannate complex is governed by its breakdown and hydrolysis in the physiological fluids of the gastrointestinal tract. ijpsonline.com The rate of this breakdown is pH-dependent; hydrolysis occurs more rapidly in the acidic environment of the stomach compared to the more basic conditions of the intestine. ijpsonline.com This intrinsic property allows for the modulation of drug release kinetics. The release from a formulation matrix generally involves diffusion of the drug and erosion of the matrix itself. ijpsi.orgconicet.gov.ar For this compound, the slow dissociation of the complex ensures that the active pyrilamine is released gradually over time, maintaining a therapeutic level in the body for an extended duration. ijpsonline.comgoogle.com

Advanced Formulation Methodologies for this compound

This compound is versatile and can be incorporated into various oral dosage forms, including liquids, suspensions, tablets, and capsules. google.com It is frequently formulated in combination with other tannate salts, such as phenylephrine (B352888) tannate and chlorpheniramine (B86927) tannate, to create multi-symptom relief products. google.comgoogle.comwipo.int

Oral suspensions are a common dosage form for this compound, particularly in pediatric and geriatric formulations where swallowing solid tablets may be difficult. unibo.itiik.ac.id These suspensions typically deliver a specific amount of this compound, such as 30 mg, per 5 mL teaspoonful. google.comiik.ac.id Due to the insoluble nature of the tannate salt, these formulations require shaking before administration to ensure uniform dosage. webmd.comwebmd.com

The development of these suspensions involves combining the active tannate salt with a range of excipients to ensure stability, palatability, and appropriate consistency. google.comiik.ac.id Manufacturing processes may involve the in-situ conversion of a soluble pyrilamine salt into the tannate complex by reacting it with tannic acid in the presence of a dispersing agent within the liquid vehicle. google.comwipo.int This method avoids the need to isolate the tannate salt before formulating the final product.

Table 2: Typical Components of a this compound Suspension

| Component Type | Example(s) | Function | Reference |

|---|---|---|---|

| Active Ingredient | This compound, Phenylephrine Tannate | Provides therapeutic effect | iik.ac.id |

| Vehicle | Purified Water | Liquid base for the suspension | google.com |

| Dispersing/Suspending Agent | Magnesium Aluminum Silicate (B1173343), Kaolin, Pectin | Prevents caking and ensures uniform dispersion | google.comiik.ac.id |

| Sweetener | Sucrose, Sorbitol, Saccharin Sodium | Improves taste and palatability | google.com |

| Humectant | Glycerin | Prevents drying out, adds sweetness | iik.ac.id |

| Preservative | Benzoic Acid, Methylparaben | Inhibits microbial growth | google.comiik.ac.id |

| Flavoring Agent | Natural and Artificial Flavors | Masks taste and improves patient acceptance | iik.ac.id |

This compound is also formulated into solid dosage forms like conventional and chewable tablets. google.comgoogle.com The manufacturing of these tablets can be achieved through processes like dry blending the this compound with other active ingredients and excipients, which is then followed by granulation and compression into tablets. google.com Innovative manufacturing techniques include an in-process conversion method where the tannate salt is formed and then directly incorporated into a powder blend for tablet production without intermediate purification steps. google.com

While there is no specific research detailing a fast-dissolving tablet (FDT) for this compound, products described as dissolving in the mouth containing pyrilamine-phenylephrine tannate exist. webmd.com FDTs represent an innovation designed to disintegrate or dissolve rapidly in saliva, which is beneficial for patients with difficulty swallowing. researchgate.netglobalresearchonline.net This technology typically relies on the use of "super-disintegrants" to achieve rapid breakup of the tablet. globalresearchonline.net

The performance of any dosage form is highly dependent on the excipients used. irjmets.com Formulations of this compound utilize a range of conventional excipients to facilitate manufacturing and ensure product quality.

Commonly Used Excipients in Tannate Tablet Formulations google.com

Diluents: Microcrystalline cellulose, Lactose

Binders: Polyvinylpyrrolidone (PVP), Starch

Anti-clumping Agents: Magnesium aluminum silicate

Glidants: Colloidal silicon dioxide

Lubricants: Magnesium stearate (B1226849)

The field of pharmaceutical science is continuously exploring "novel excipients" to address formulation challenges. irjmets.combiopharminternational.com These are new chemical entities or modified existing materials designed to provide enhanced functionality, such as improving the solubility of poorly soluble drugs or enabling more complex controlled-release profiles. irjmets.com

Disintegrants are critical excipients in tablet formulations, as they promote the breakup of the tablet into smaller particles, increasing the surface area for drug dissolution. researchgate.net While traditional disintegrants like corn starch are used, advanced formulations may use super-disintegrants or multifunctional excipients like pregelatinized starch, which also possesses binder properties. google.com There is growing interest in natural polymers, such as plant-derived gums and starches, as safe, economical, and effective disintegrants. researchgate.net

Stability and Performance Evaluation of this compound Formulations

The stability and in vitro performance are critical quality attributes for any pharmaceutical formulation. For this compound, its use in various formulations is significantly influenced by its inherent stability and its release characteristics from a given dosage form.

Long-Term Stability Studies of Tannate Formulations

The tannate salt form of pyrilamine is frequently chosen for pharmaceutical formulations due to its notable stability. dss.go.thgoogle.com This enhanced stability is particularly advantageous when pyrilamine is formulated in combination with other active pharmaceutical ingredients. google.com Long-term stability studies are essential to ensure that the drug product maintains its quality, purity, and potency throughout its shelf life.

Accelerated stability studies, where the formulation is subjected to elevated temperature and humidity, are often used to predict the long-term stability of a product. For instance, a product that demonstrates stability at 40°C for an extended period is likely to be stable for at least two years under normal storage conditions. apvma.gov.au

Research has indicated that tablet formulations containing this compound remain stable and retain their therapeutic activity even after being stored at 40°C for extended durations. google.com In contrast, formulations using pyrilamine maleate (B1232345) under similar conditions have been shown to decompose, as evidenced by discoloration of the product. google.com This highlights the superior stability of the tannate salt in certain formulations.

The stability of a pharmaceutical product is assessed by monitoring various parameters over time, including the assay of the active ingredient, the presence of degradation products, and physical characteristics of the dosage form.

Table 1: Representative Long-Term and Accelerated Stability Data for a this compound Tablet Formulation

| Stability Condition | Testing Interval (Months) | This compound Assay (%) | Total Degradation Products (%) | Physical Appearance |

| 25°C / 60% RH | 0 | 100.2 | < 0.1 | Conforms |

| 3 | 100.1 | < 0.1 | Conforms | |

| 6 | 99.8 | 0.1 | Conforms | |

| 12 | 99.5 | 0.2 | Conforms | |

| 24 | 99.1 | 0.3 | Conforms | |

| 40°C / 75% RH | 1 | 99.9 | 0.1 | Conforms |

| 2 | 99.6 | 0.2 | Conforms | |

| 3 | 99.2 | 0.3 | Conforms | |

| 6 | 98.5 | 0.5 | Conforms |

This table presents illustrative data based on the reported stability of this compound formulations.

In Vitro Dissolution and Release Characterization

The in vitro dissolution profile of a drug product is crucial for predicting its in vivo performance. For this compound, the dissolution characteristics are of particular interest due to the sustained-release claims associated with this salt form. ijpsonline.com The release of pyrilamine from its tannate salt is understood to be dependent on the pH of the surrounding medium. ijpsonline.com

The breakdown of the this compound complex is influenced by hydrolysis, which is reported to be faster in acidic environments compared to basic or neutral media. ijpsonline.com This pH-dependent dissolution is a key factor in the design of oral dosage forms intended for sustained release throughout the gastrointestinal tract.

Dissolution studies are typically conducted using a standardized apparatus, such as the USP Apparatus 2 (paddle method). The United States Pharmacopeia (USP) provides a dissolution method for Pyrilamine Maleate Tablets, which specifies the use of water as the dissolution medium. usp.org While a specific monograph for this compound dissolution is not detailed, the principles of dissolution testing for sustained-release products would apply.

The release kinetics of a drug from a formulation can be characterized by plotting the cumulative percentage of drug released against time. For a sustained-release formulation of this compound, a gradual release over several hours would be expected.

Table 2: Representative In Vitro Dissolution Profile of a this compound Sustained-Release Tablet

| Time (hours) | Cumulative % Pyrilamine Released (pH 1.2) | Cumulative % Pyrilamine Released (pH 6.8) |

| 1 | 35 | 20 |

| 2 | 55 | 38 |

| 4 | 78 | 65 |

| 6 | 92 | 85 |

| 8 | 98 | 96 |

| 12 | 100 | 100 |

This table presents an illustrative dissolution profile based on the described pH-dependent and sustained-release characteristics of this compound. The faster release at pH 1.2 reflects the increased rate of hydrolysis in acidic conditions.

Analytical Chemistry and Quality Control Methodologies for Pyrilamine Tannate

Development and Validation of Chromatographic Techniques

Chromatographic techniques are the cornerstone of pyrilamine (B1676287) tannate analysis, offering high-resolution separation and sensitive detection. The development of these methods involves optimizing various parameters to achieve the desired analytical performance.

High-Performance Liquid Chromatography (HPLC) is a widely employed technique for the analysis of pyrilamine. Due to its basic and hydrophobic nature, pyrilamine can exhibit poor peak shape in traditional reversed-phase chromatography because of interactions with residual silanol (B1196071) groups on the column's stationary phase. helixchrom.com To overcome this, various HPLC methods have been developed.

A simple, isocratic reverse-phase HPLC (RP-HPLC) method has been established for the simultaneous estimation of pyrilamine maleate (B1232345) and other compounds. wjpps.com One such method utilizes a C18 column with a mobile phase consisting of methanol (B129727) and acidified water (pH 1.8) in a 27:73 v/v ratio. researchgate.netscielo.org.mx This method allows for the successful separation of pyrilamine from other components within a short run time. researchgate.net Another RP-HPLC method for the simultaneous determination of pyrilamine maleate and diclofenac (B195802) sodium uses a mobile phase of acetonitrile (B52724) and 1% orthophosphoric acid in water (pH 2.5) at a ratio of 80:20 v/v, with detection at 280 nm. wjpps.com The retention time for pyrilamine maleate in this method was found to be 2.5 minutes. wjpps.com

Furthermore, a stability-indicating RP-HPLC assay has been developed for the simultaneous determination of acetaminophen, pamabrom (B1678362), and pyrilamine maleate. researchgate.netscielo.org.mx This method is capable of separating the active pharmaceutical ingredients (APIs) from their degradation products, which is essential for stability studies. scielo.org.mx

For the analysis of pyrilamine in complex cough and cold formulations, a single-run isocratic HPLC method has been developed. innovareacademics.in This method uses a C18 column and a mobile phase of methanol and a buffer mixture (38:62, v/v) to separate pyrilamine from several other active ingredients. innovareacademics.in

A summary of exemplary HPLC method parameters is provided in the table below.

| Parameter | Method 1 | Method 2 | Method 3 |

| Column | C18 | Zodiac C18 (250x4.6mm, 5µ) | Nucleodur gravity C18 (250 x 4.0 mm, 5µm) |

| Mobile Phase | Methanol:Acidified Water (pH 1.8) (27:73 v/v) researchgate.netscielo.org.mx | Acetonitrile:1% Ortho phosphoric acid (pH 2.5) (80:20 v/v) wjpps.com | Methanol:Buffer mixture (38:62, v/v) innovareacademics.in |

| Flow Rate | 1.5 mL/min scielo.org.mx | 0.8 mL/min wjpps.com | 0.75 mL/min innovareacademics.in |

| Detection | 300 nm scielo.org.mx | UV at 280 nm wjpps.com | UV at 210 nm innovareacademics.in |

| Retention Time | Not Specified | 2.5 min wjpps.com | Not Specified |

Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS/MS) offers enhanced speed, resolution, and sensitivity compared to conventional HPLC. measurlabs.com This technique is particularly valuable for the analysis of complex samples and for identifying and quantifying metabolites. nih.govnih.gov UPLC-MS/MS has been utilized for the analysis of pyrilamine metabolites in biological fluids. nih.gov The use of tandem mass spectrometry (MS/MS) provides a high degree of selectivity and allows for structural elucidation of metabolites. measurlabs.comnih.gov In a UPLC-MS/MS analysis, the sample first passes through the UPLC system for separation and then into two mass spectrometers in sequence, which provides more in-depth data. measurlabs.com This technique is highly accurate and suitable for various applications, including toxicology and biological assays. measurlabs.com

To address the challenge of poor peak shape for basic compounds like pyrilamine in traditional reversed-phase chromatography, mixed-mode chromatography has emerged as a powerful alternative. helixchrom.com This technique combines multiple retention mechanisms, such as reversed-phase and ion-exchange, on a single stationary phase. helixchrom.comresearchgate.net

For pyrilamine, which is hydrophobic and basic, mixed-mode columns that incorporate cation-exchange functionalities are particularly effective. helixchrom.com The presence of strongly basic groups on the surface of the stationary phase shields the residual silanols, preventing their interaction with the basic groups of pyrilamine and thus improving peak shape. helixchrom.com For instance, a Heritage MA mixed-mode column, which has reversed-phase and cation-exchange characteristics, can retain pyrilamine through a combination of these mechanisms. helixchrom.com The retention of pyrilamine in mixed-mode chromatography is influenced by the amount of organic solvent (like acetonitrile), buffer concentration, and buffer pH. helixchrom.com

Spectrophotometric and Other Analytical Approaches

While chromatography is the dominant analytical technique, spectrophotometric methods have also been developed for the quantitative determination of pyrilamine, typically as pyrilamine maleate. These methods are often simpler and more cost-effective than chromatographic techniques.

Three simple and reproducible UV-Visible spectrophotometric methods have been established based on the formation of ion-association products between pyrilamine maleate and certain reagents. derpharmachemica.com The absorbance of the resulting colored complexes is measured at specific wavelengths. The details of these methods are summarized below:

| Method | Reagent | Wavelength (λmax) |

| M1 | Cobaltous thiocyanate (B1210189) (CTC) | 620 nm derpharmachemica.com |

| M2 | Citric acid (CA) | 580 nm derpharmachemica.com |

| M3 | Alizarin red S (ARS) | 420 nm derpharmachemica.com |

These methods rely on the protonated nitrogen of pyrilamine forming an ion-association complex with the reagent, which can then be measured spectrophotometrically. derpharmachemica.com

Method Validation, Robustness, and Reproducibility Studies

The validation of analytical methods is a critical step to ensure they are suitable for their intended purpose. globalresearchonline.net Validation studies for pyrilamine analysis methods are conducted in accordance with guidelines from the International Council for Harmonisation (ICH). researchgate.netscielo.org.mx Key validation parameters include:

Specificity: The ability of the method to accurately measure the analyte in the presence of other components, such as impurities and degradation products. globalresearchonline.net This is often demonstrated through forced degradation studies. scielo.org.mxglobalresearchonline.net

Linearity: The method's ability to produce results that are directly proportional to the concentration of the analyte within a given range. For pyrilamine maleate, linearity has been demonstrated over concentration ranges such as 1.5-4.5 µg/mL and 15-240 µg/mL in different HPLC methods. wjpps.comscielo.org.mx

Accuracy: The closeness of the test results to the true value. Accuracy is often assessed by recovery studies at different concentration levels. scielo.org.mx For one HPLC method, the recovery of pyrilamine maleate was found to be within the acceptable range of 95-105%. scielo.org.mx

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. globalresearchonline.net This includes repeatability (intra-day precision) and intermediate precision (inter-day precision). scielo.org.mx

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively. For an HPLC method for pyrilamine maleate, the LOD was found to be 0.26 µg/mL and the LOQ was 0.87 µg/mL. scielo.org.mx

Robustness: The ability of the method to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage. scielo.br

Reproducibility studies are also essential to ensure that a method can be successfully transferred between different laboratories and still produce consistent results. scielo.br

Quantitative Determination of Pyrilamine and its Degradants in Complex Matrices

The quantitative determination of pyrilamine and its degradation products in complex matrices, such as pharmaceutical formulations and biological fluids, presents unique challenges. Stability-indicating methods are crucial for accurately measuring the active ingredient in the presence of its degradants, ensuring that the reported concentration reflects the true amount of intact drug. researchgate.net

Forced degradation studies are performed to generate these degradation products. globalresearchonline.net A stability-indicating HPLC method for pyrilamine maleate, acetaminophen, and pamabrom demonstrated excellent separation of the active ingredients from their stress-induced degradation products. scielo.org.mx

In biological matrices like urine, the analysis is further complicated by the presence of numerous endogenous compounds. HPLC combined with mass spectrometry, particularly tandem mass spectrometry (HPLC/TSMS/MS), has proven effective for identifying and quantifying pyrilamine metabolites. nih.gov This approach allows for the confirmation of suspected metabolites and the discovery of new ones. nih.gov For instance, O-desmethylpyrilamine has been identified as a major urinary metabolite of pyrilamine. uky.edu A gas chromatography/mass spectrometry (GC/MS) method has also been validated for the quantitation of pyrilamine in serum and its primary metabolite in urine. uky.edu

Preclinical Drug Drug Interaction Research with Pyrilamine Tannate

Mechanistic Studies of Pharmacodynamic Interactions

Pharmacodynamic interactions occur when one drug alters the effect of another at its site of action. For pyrilamine (B1676287), these interactions primarily involve its effects on the central nervous system (CNS) and its potential for synergistic actions with other drugs.

As a first-generation antihistamine, pyrilamine readily crosses the blood-brain barrier and can cause sedation. google.com This CNS depressant effect forms the basis for potential interactions with other drugs that also suppress central nervous system activity, such as hypnotics, sedatives, and tranquilizers. rxlist.comrxlist.com Preclinical evidence suggests that the sedative effects of pyrilamine can be additive with other CNS depressants. rxlist.commedscape.comdrugs.com

Animal studies have been instrumental in characterizing these interactions. For instance, in rats, the selective H1 antagonist pyrilamine was found to impair working memory in a radial-arm maze test, an effect also seen with the antipsychotic clozapine. nih.gov This suggests a shared mechanism of CNS depression that could be potentiated when such drugs are used concurrently. While specific preclinical studies on pyrilamine tannate's interaction with a wide array of CNS depressants like barbiturates and benzodiazepines are not extensively detailed in publicly available literature, the known sedative properties of pyrilamine strongly suggest a high potential for additive or synergistic effects. medscape.comdrugbank.comdrugbank.com General principles of pharmacology predict that co-administration would lead to enhanced sedation, and impairment of motor and cognitive functions. drugs.commedscape.commedscape.com For example, the combination of benzodiazepines and other GABAA modulators can result in supra-additive effects in assays of anesthesia in rats. nih.gov

Preclinical research has identified synergistic interactions between pyrilamine and other classes of drugs beyond simple CNS depression. A notable example is the combination of pyrilamine with the nonsteroidal anti-inflammatory drug (NSAID) diclofenac (B195802). A study in a rat model of carrageenan-induced paw inflammation demonstrated that the combination of diclofenac and pyrilamine produced synergistic antinociceptive and anti-inflammatory effects. patsnap.comgoogle.com

The theoretical effective dose (ED) for systemic antinociception was calculated to be 35.4 mg/kg, while the experimentally determined ED for the combination was significantly lower at 18.1 mg/kg. google.com Similarly, for the anti-inflammatory effect, the theoretical ED was 37.9 mg/kg, whereas the experimental ED of the combination was 10.6 mg/kg. google.com These findings suggest that pyrilamine can significantly enhance the therapeutic effects of diclofenac, potentially allowing for lower doses and reduced side effects. patsnap.comgoogle.com

Table 1: Synergistic Effects of Pyrilamine and Diclofenac in a Rat Model

| Pharmacological Effect | Theoretical ED (mg/kg) | Experimental ED (mg/kg) | Interaction Type |

|---|---|---|---|

| Systemic Antinociception | 35.4 | 18.1 | Synergistic |

| Anti-inflammation | 37.9 | 10.6 | Synergistic |

Data sourced from a preclinical study in rats. google.com

In a different preclinical setting, pyrilamine has been shown to have super-additive reinforcing effects when combined with cocaine in rhesus monkeys responding under a progressive-ratio schedule of reinforcement. rxlist.com This suggests that the combination could have a higher potential for abuse than either drug alone and may involve interactions with dopamine (B1211576) systems in the CNS. rxlist.com

Investigational Aspects of Pharmacokinetic Interactions

Pharmacokinetic interactions involve one drug affecting the absorption, distribution, metabolism, or excretion of another. For pyrilamine, the most significant area of investigation is its impact on drug-metabolizing enzymes.

The cytochrome P450 (CYP) enzyme system is a major pathway for the metabolism of many drugs. d-nb.infonih.govnih.gov Inhibition or induction of these enzymes can lead to clinically significant drug-drug interactions. criver.comnih.gov Preclinical in vitro studies have been crucial in elucidating the potential of pyrilamine to affect these pathways. Research indicates that several first-generation H1 antagonists, including pyrilamine (mepyramine), can inhibit CYP enzymes, particularly those in the CYP2D family. researchgate.net

Specific in vitro studies have demonstrated that mepyramine (pyrilamine) is a potent inhibitor of certain CYP isoforms. One study investigated the interaction of mepyramine with eight forms of rat hepatic P450s and found that it specifically bound to and inhibited the activity of P450 2D1. researchgate.net The inhibition constant (Ki) for mepyramine's effect on P450 2D1-catalyzed lidocaine (B1675312) 3-hydroxylation was exceptionally low at 34 nM, indicating a strong inhibitory potential. researchgate.net

Furthermore, the study examined the effects of mepyramine on human CYP enzymes expressed in yeast and in human hepatic microsomes. Mepyramine was found to specifically bind to and inhibit the debrisoquine (B72478) 4-hydroxylation activity catalyzed by human P450 2D6. researchgate.net This potent inhibition of CYP2D6, a key enzyme in the metabolism of many clinically used drugs, suggests a high likelihood of pharmacokinetic interactions when pyrilamine is co-administered with CYP2D6 substrates. researchgate.netresearchgate.net For example, this inhibition could lead to increased plasma concentrations of co-administered drugs that are metabolized by this enzyme, potentially leading to toxicity. researchgate.net It is also noted that pyrilamine itself is metabolized by CYP2D6. researchgate.net

Table 2: In Vitro Inhibition of Cytochrome P450 Enzymes by Mepyramine (Pyrilamine)

| Enzyme | Species | System | Finding | Ki Value |

|---|---|---|---|---|

| CYP2D1 | Rat | Hepatic Microsomes | Potent Inhibition | 34 nM |

| CYP2D6 | Human | Expressed in Yeast, Hepatic Microsomes | Potent Inhibition | Not specified |

Data sourced from an in vitro study on mepyramine. researchgate.net

Research on Tannate Complex Dissociation and Potential for Interaction Modulation

The formulation of pyrilamine as a tannate salt is intended to create a larger, less soluble molecule, which may slow its dissolution and absorption over a prolonged period. google.comjustia.comgoogleapis.com The dissociation of this tannate complex in the gastrointestinal tract is a prerequisite for the absorption of the active pyrilamine molecule. The rate and extent of this dissociation can be influenced by the local pH environment. dss.go.th

Theoretically, the slow dissociation of the this compound complex could modulate drug-drug interactions. By providing a slower, more sustained release of pyrilamine, the peak plasma concentrations of the drug may be lower than with more rapidly absorbed salt forms like the hydrochloride. researchgate.netnih.gov This could potentially reduce the intensity of both pharmacodynamic and pharmacokinetic interactions. For instance, a slower onset and lower peak of CNS depression might lessen the immediate additive effects with other CNS depressants. Similarly, a lower concentration of pyrilamine reaching the liver at any given time could result in less pronounced inhibition of CYP enzymes compared to a rapid-release formulation.

Preclinical Efficacy and Potential Therapeutic Mechanisms in Vitro and Animal Models

Antihistaminic Efficacy in Non-Human Models of Allergic Response

The antihistaminic properties of pyrilamine (B1676287) have been extensively characterized in various non-human models of allergic reaction, particularly those involving histamine-mediated smooth muscle contraction. The guinea pig model is a standard for evaluating the in vivo effects of anti-asthmatic and anti-allergic drugs. researchgate.netresearchgate.net In studies using anesthetized guinea pigs, pyrilamine has been shown to act as a potent H1-receptor antagonist. physiology.org

In models of allergic bronchoconstriction, where an antigen challenge induces an early allergic response (EAR), pyrilamine demonstrates significant efficacy. While using a single antagonist for histamine (B1213489) (H1), cysteinyl leukotrienes (CysLT), or prostanoids does not substantially decrease the maximal airway obstruction, the combination of pyrilamine with a CysLT1 receptor antagonist like montelukast (B128269) has been shown to attenuate the EAR by approximately 70%. portlandpress.com This indicates that while histamine is a primary mediator of the initial phase of the allergic response, a multi-faceted approach is more effective, and pyrilamine is a key component of that response. portlandpress.com Studies show pyrilamine helps prevent direct tracheal effects of histamine in these models. physiology.org

However, in models where bronchoconstriction is induced directly by a high dose of histamine rather than an antigen, pyrilamine showed only a small reversing effect, suggesting its greater utility in the more complex, multi-mediator environment of an actual allergic reaction. researchgate.netresearchgate.netsemanticscholar.org

| Model | Intervention | Observed Effect | Reference |

|---|---|---|---|

| Antigen-Induced Bronchoconstriction | Pyrilamine + Montelukast | Attenuated the Early Allergic Response (EAR) by ~70%. | portlandpress.com |

| Antigen-Induced Bronchoconstriction | Pyrilamine (as pretreatment) | Used to prevent direct tracheal effects of histamine released during the allergic reaction. | physiology.org |

| Histamine-Induced Bronchoconstriction | Pyrilamine | Showed only a small reversing effect on established bronchoconstriction. | researchgate.netresearchgate.netsemanticscholar.org |

Exploration of Novel Pharmacological Applications in Preclinical Disease Models

Beyond its classical antihistaminic role, preclinical studies have uncovered novel pharmacological applications for pyrilamine, exploring its effects on the central nervous system (CNS) and other pathways.

One area of investigation is its role in addiction and reward pathways. Research in rat models has shown that pyrilamine can inhibit nicotine-induced catecholamine secretion and significantly decrease nicotine (B1678760) self-administration. researchgate.net This suggests a potential therapeutic application for pyrilamine in smoking cessation by modulating the reinforcing effects of nicotine. researchgate.net

Another novel aspect of pyrilamine's pharmacology is its interaction with a specific transporter at the blood-brain barrier (BBB). Pyrilamine is a known substrate for a proton-coupled organic cation (H+/OC) antiporter system, sometimes referred to as the "pyrilamine transporter". frontiersin.orgresearchgate.net This transporter facilitates the active uptake of several organic cationic drugs into the brain. frontiersin.org Studies investigating the neuropharmacokinetics of pyrilamine and other substrates of this transporter have shown active, region-independent uptake across the BBB. frontiersin.org This mechanism is being explored for its potential in CNS drug delivery, but also for understanding the neurotoxicity of certain drugs. frontiersin.orgresearchgate.net

Furthermore, the fundamental role of the histamine system in arousal has been explored in simpler organisms. In flatworms, the H1 antagonist pyrilamine was found to induce a sleep-like state, demonstrating an evolutionarily conserved function of the histamine pathway in regulating sleep and wakefulness that can be modulated by this compound. researcher.life

| Preclinical Model | Application/Mechanism Investigated | Key Finding | Reference |

|---|---|---|---|

| Rat Model of Nicotine Self-Administration | Modulation of Nicotine Reward | Pyrilamine significantly decreased nicotine self-administration. | researchgate.net |

| In Vitro (TR-BBB13 cells) & In Situ (Rat Brain Perfusion) | Blood-Brain Barrier Transport | Transport of pyrilamine is mediated by a proton-coupled antiporter system. | frontiersin.orgresearchgate.net |

| Flatworm (Phylum Platyhelminthes) | Sleep/Wake Cycle Regulation | Pyrilamine induced a sleep-like state, showing conserved function of H1 receptors. | researcher.life |

Comparative Preclinical Efficacy Studies with Other Antihistamines

Comparative studies are essential to differentiate the pharmacological profiles of various antihistamines. Pyrilamine, as a first-generation agent, has been compared to other first- and second-generation antihistamines, revealing significant differences in receptor selectivity and efficacy in specific models.

A key distinguishing feature of pyrilamine is its high selectivity for the histamine H1 receptor over muscarinic acetylcholine (B1216132) receptors. One study reported that pyrilamine (mepyramine) has a 130,000-fold selectivity for the H1 receptor. wikipedia.org This is in stark contrast to another common first-generation antihistamine, diphenhydramine (B27), which showed only a 20-fold selectivity in the same analysis. wikipedia.org This high selectivity is a significant pharmacological advantage, as a lack of affinity for muscarinic receptors reduces the likelihood of anticholinergic side effects. wikipedia.orgwikipedia.org

In a motion sickness model using the house musk shrew (Suncus murinus), the efficacy of the brain-penetrant H1 antagonist pyrilamine was compared to the non-brain-penetrant second-generation antagonist cetirizine (B192768). The study found that pyrilamine was more effective at antagonizing motion-induced emesis, suggesting a critical role for central H1 receptors in this response. sgul.ac.uk

Furthermore, the radiolabeled form of pyrilamine, [3H]-mepyramine, is widely used as a standard tool in preclinical research to determine the H1 receptor binding affinity and selectivity of new antihistamines. nih.govnih.govresearchgate.net For instance, it was used to demonstrate that the second-generation antihistamine loratadine (B1675096) was selective for peripheral (lung) H1 receptors over central (cerebral cortex) receptors, a property not shared by terfenadine (B1681261) or chlorpheniramine (B86927). nih.gov

| Parameter | Pyrilamine (Mepyramine) | Comparator Drug(s) | Model/Assay | Reference |

|---|---|---|---|---|

| Receptor Selectivity (H1 vs. Muscarinic) | 130,000-fold selective for H1 | Diphenhydramine: 20-fold selective for H1 | Receptor-binding assay | wikipedia.org |

| Anti-Emetic Efficacy | More efficacious | Cetirizine: Less efficacious | Motion-induced emesis in Suncus murinus | sgul.ac.uk |

| Receptor Binding Tool | [3H]-mepyramine used as standard radioligand to test H1 affinity | Loratadine, Terfenadine, Chlorpheniramine, Bilastine | Displacement of [3H]-mepyramine from guinea pig and human H1 receptors | nih.govnih.govresearchgate.net |

Advanced Research Methodologies and Computational Studies

Application of In Vitro and Ex Vivo Models for Pharmacological Characterization

The pharmacological properties of pyrilamine (B1676287) and related compounds are extensively characterized using a variety of in vitro and ex vivo models. These models are crucial for determining the affinity and selectivity of compounds for their target receptors and for assessing their functional activity.

In vitro models are fundamental in the initial stages of pharmacological profiling. Radioligand binding assays are a primary tool used to determine the affinity of a compound for a specific receptor. For instance, tritiated pyrilamine ([³H]pyrilamine) is a widely used radioligand to label histamine (B1213489) H1 receptors in brain homogenates and other tissues. nih.govrevvity.com These assays allow for the calculation of key parameters such as the dissociation constant (Kd), which indicates the affinity of the ligand for the receptor, and the maximum number of binding sites (Bmax). revvity.com Competition binding assays, where the ability of an unlabeled compound to displace a radiolabeled ligand is measured, are used to determine the inhibitory constant (Ki) of new chemical entities. ugr.esacs.orgnih.gov Such studies have been instrumental in characterizing the binding of numerous H1-antihistamines. revvity.comnih.gov

Cell-based assays using cell lines that stably express specific receptor subtypes, such as Chinese Hamster Ovary (CHO-K1) cells, are also vital. semanticscholar.orgpsu.edu These systems allow for the functional characterization of compounds as agonists, antagonists, or inverse agonists by measuring downstream signaling events, like changes in intracellular calcium levels or cyclic AMP (cAMP) production. psu.edu For example, the H1 receptor is a Gq/11-coupled receptor, and its activation leads to an increase in intracellular calcium. probes-drugs.org

Ex vivo models bridge the gap between in vitro experiments and in vivo studies. These models utilize excised tissues or organs from animals, maintaining a more physiologically relevant environment. mdpi.com For pyrilamine and other antihistamines, isolated tissue preparations such as the guinea pig ileum or jejunum are classic ex vivo models. mdpi.com The ability of a compound to inhibit histamine-induced contractions of these tissues provides a measure of its H1-antagonistic activity, often expressed as a pA2 value. mdpi.com Ex vivo experiments can also involve administering a drug to an animal and then examining its effects on tissues or organs harvested from that animal. For example, researchers have given antihistamines orally to guinea pigs and then measured the occupancy of H1 receptors in the lung and cerebellum using a [³H]pyrilamine binding assay. nih.gov This approach provides valuable information about the drug's bioavailability and ability to reach its target tissues.

These in vitro and ex vivo models are essential for the preclinical pharmacological characterization of compounds like pyrilamine, providing the foundational data for further development. mdpi.comresearchgate.netresearchgate.net

Quantitative Structure-Activity Relationship (QSAR) Analysis of Pyrilamine and its Derivatives

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. wikipedia.org This approach is widely used in drug discovery to predict the activity of new compounds and to understand the structural features that are important for their therapeutic effect. nih.govnih.gov

For H1-antihistamines, including derivatives of pyrilamine, QSAR studies have been employed to correlate various physicochemical and structural properties with their H1-receptor antagonistic activity. nih.govnih.govakjournals.com These studies typically involve a dataset of compounds for which the biological activity, such as the pA2 value, has been determined experimentally. nih.govakjournals.com A variety of molecular descriptors are then calculated for each compound. These descriptors can be categorized as:

Topological descriptors: These describe the connectivity of atoms in a molecule. asianpubs.org

Spatial descriptors: These relate to the three-dimensional arrangement of the atoms. nih.gov

Thermodynamic descriptors: These include properties like heat of formation and polarizability. nih.govnih.gov

Electronic descriptors: These describe the electronic properties of the molecule.

Using statistical methods such as multiple linear regression (MLR) and principal component analysis (PCA), a mathematical model is developed that relates a subset of these descriptors to the biological activity. nih.govakjournals.com For example, a QSAR study on a series of thiazole (B1198619) and benzothiazole (B30560) derivatives with H1-antihistamine activity found a significant correlation between their activity and lipophilicity (log P). akjournals.comakjournals.com The resulting equations from these analyses can be used to predict the pA2 values of new, untested compounds. nih.gov

One study on thiazole derivatives identified several key parameters responsible for distinguishing between compounds with higher and lower H1-antihistamine activity, including polarizability (alpha), the distance between aliphatic and aromatic nitrogen atoms (AB), binding energy (Eb), hydration energy (Hh), the energy of the highest occupied molecular orbital (eHOMO), and the charge on the aromatic nitrogen (QAr). nih.gov Another QSAR analysis of rodenticides that bind to the H1 receptor identified the molecular redundancy index (MRI) as a highly significant descriptor. researchgate.net

The predictive power of a QSAR model is crucial and is typically validated using a test set of compounds that were not used in the model's development. A high correlation between the predicted and experimentally determined activities for the test set indicates a robust and reliable model. nih.govakjournals.com These models serve as valuable tools for the rational design of new and more potent H1-antihistamine derivatives. nih.gov

| Descriptor Type | Specific Descriptor | Significance in H1-Antihistamine Activity | Reference |

|---|---|---|---|

| Lipophilicity | log P | Crucial for the H1-antihistamine effect of thiazole derivatives; higher log P correlated with higher activity. | akjournals.comakjournals.com |

| Physicochemical | Polarizability (alpha) | Responsible for separating compounds with higher and lower H1-antihistamine activity in thiazole derivatives. | nih.gov |

| Distance between aliphatic and aromatic nitrogen atoms (AB) | |||

| Binding Energy (Eb) | |||

| Hydration Energy (Hh) | |||

| HOMO Energy (eHOMO) | |||

| Charge on Aromatic Nitrogen (QAr) | |||

| Topological | Molecular Redundancy Index (MRI) | Most significant descriptor for the binding of rodenticide analogues to the H1 receptor. | researchgate.net |

Molecular Docking and Dynamics Simulations for Receptor Interactions

Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques that provide a three-dimensional view of how a ligand, such as pyrilamine, interacts with its receptor at an atomic level. researchgate.netmdpi.com These methods are crucial for understanding the molecular basis of drug action and for structure-based drug design.

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.gov The process involves placing the ligand in various conformations within the receptor's binding site and scoring each pose based on its binding energy. mdpi.com For the histamine H1 receptor, the crystal structure (PDB ID: 3RZE) provides the necessary template for these studies. semanticscholar.orgmdpi.com Docking studies have been used to investigate the binding modes of various H1-antihistamines, revealing key amino acid residues in the binding pocket that interact with the ligand. acs.orgnih.govmdpi.com For example, docking studies have shown that the extended part of pyrilamine interacts with additional residues in the ligand-binding pocket of nicotinic acetylcholine (B1216132) receptors. nih.gov